

Elemental Praseodymium: A Comprehensive Technical Guide on its Physical and Chemical Properties

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Compound of Interest

Compound Name: Praseodymium

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Introduction

Praseodymium (Pr), a lanthanide series element with atomic number 59, is a soft, silvery, malleable, and ductile metal.[1][2] While historically classified as a rare earth element, it is the sixth-most abundant in this class.[3] Valued for its unique magnetic, electrical, chemical, and optical properties, **praseodymium** is a critical component in various advanced materials and technologies.[1][2] This technical guide provides an in-depth analysis of the elemental properties of **praseodymium**, detailing its physical and chemical characteristics, the experimental protocols for their determination, and visual representations of its key behaviors.

Physical Properties of Praseodymium

The physical characteristics of **praseodymium** are foundational to its utility in various applications. These properties are summarized in the tables below, followed by detailed descriptions of the experimental methods used for their determination.

Atomic and Crystal Structure

Praseodymium possesses a single stable, naturally occurring isotope, ^{141}Pr , making it a mononuclidic and monoisotopic element.[1] It has 38 known radioisotopes, all with short half-lives.[1]

Table 1: Atomic and Crystal Structure of **Praseodymium**

Property	Value
Atomic Number	59[4]
Standard Atomic Weight	140.908 u[4]
Electron Configuration	[Xe] 4f ³ 6s ² [1][5]
Crystal Structure (α-Pr, at 20 °C)	Double Hexagonal Close-Packed (dhcp)[1][6]
Lattice Parameters (α-Pr, at 20 °C)	a = 3.6721 Å, c = 11.8326 Å[6]
Crystal Structure (β-Pr, at 821 °C)	Body-Centered Cubic (bcc)[6]
Lattice Parameter (β-Pr, at 821 °C)	a = 4.13 Å[6]

Experimental Protocol: Determination of Crystal Structure by X-ray Diffraction (XRD)

The crystal structure of **praseodymium** is determined using X-ray crystallography.[7][8]

- Principle: X-rays with wavelengths comparable to the interatomic spacing are directed at a crystalline sample. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern of constructive interference, governed by Bragg's Law ($n\lambda = 2d \sin\theta$). [9] By analyzing the angles and intensities of the diffracted beams, the crystal structure and lattice parameters can be determined.[9][10]
- Methodology:
 - A high-purity, single crystal or powdered sample of **praseodymium** is prepared and mounted on a goniometer within an X-ray diffractometer.
 - A monochromatic X-ray beam is directed at the sample.
 - The sample is rotated, and the detector measures the intensity of the diffracted X-rays at various angles (2θ).
 - The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed to identify the crystallographic planes and calculate the interplanar spacing (d).

- This data is then used to determine the unit cell dimensions and the overall crystal structure. For temperature-dependent studies, the sample is housed in a high-temperature chamber to observe phase transitions.

Magnetic and Electrical Properties

Praseodymium is strongly paramagnetic at room temperature.^[6] Unlike many other rare earth metals, it does not exhibit ferromagnetic or antiferromagnetic ordering at low temperatures, remaining paramagnetic at all temperatures above 1 K.^{[1][2]} However, strained single crystals may show ordering at temperatures up to 20 K.^[6]

Table 2: Magnetic and Electrical Properties of **Praseodymium**

Property	Value
Magnetic Ordering	Paramagnetic (above 1 K) ^{[1][2]}
Electrical Resistivity (at r.t.)	0.700 $\mu\Omega\cdot\text{m}$ ^[1]

Experimental Protocol: Determination of Magnetic Susceptibility using a Vibrating Sample Magnetometer (VSM)

A Vibrating Sample Magnetometer (VSM) is employed to measure the magnetic properties of **praseodymium**.^{[1][2][11]}

- Principle: Based on Faraday's Law of Induction, a changing magnetic field induces an electric field. A sample is placed in a uniform magnetic field and vibrated. The magnetic moment of the sample creates a stray magnetic field that changes with the sample's motion, inducing a voltage in a set of pick-up coils. This induced voltage is proportional to the magnetization of the sample.^{[1][11]}
- Methodology:
 - A small, precisely weighed sample of **praseodymium** is mounted on a sample holder.
 - The sample is placed within a uniform magnetic field generated by an electromagnet.
 - The sample is made to vibrate at a constant frequency and amplitude.

- The induced voltage in the pick-up coils is measured by a lock-in amplifier as the external magnetic field is swept.
- The data of magnetization versus applied magnetic field (an M-H curve) is plotted to determine the magnetic susceptibility.

Experimental Protocol: Determination of Electrical Resistivity using the Four-Point Probe Method

The electrical resistivity of **praseodymium** is measured using the four-point probe technique.

[\[4\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#)

- Principle: This method minimizes errors from contact resistance by using four collinear probes. A constant current is passed through the two outer probes, and the voltage is measured across the two inner probes. Since the voltmeter has a high impedance, negligible current flows through it, eliminating the influence of contact resistance at the voltage probes.
[\[4\]](#)[\[13\]](#)
- Methodology:
 - A thin, flat sample of **praseodymium** with a uniform thickness is prepared.
 - The four-point probe head, with equally spaced probes, is brought into contact with the sample surface.
 - A known DC current is applied through the outer two probes.
 - The resulting voltage drop across the inner two probes is measured.
 - The resistivity (ρ) is calculated using the formula $\rho = (V/I) * k$, where V is the measured voltage, I is the applied current, and k is a geometric correction factor that depends on the probe spacing and the sample dimensions.

Thermal Properties

Praseodymium exhibits two allotropic forms, with a phase transition from a double hexagonal close-packed structure (α -Pr) to a body-centered cubic structure (β -Pr) at elevated temperatures.[\[1\]](#)[\[6\]](#)

Table 3: Thermal Properties of **Praseodymium**

Property	Value
Melting Point	931 °C (1204 K)[1]
Boiling Point	3130 °C (3403 K)[1]
Density (at 20 °C)	6.773 g/cm ³ [1]
Density (liquid at m.p.)	6.50 g/cm ³ [1]
α-β Phase Transition Temperature	795 °C (1068 K)[1]
Thermal Conductivity	12.5 W/(m·K)[1]
Coefficient of Linear Thermal Expansion (at 20 °C)	4.5 x 10 ⁻⁶ /K[1]
Molar Heat Capacity	27.2 J/(mol·K)[14]

Experimental Protocol: Determination of Thermal Expansion using Dilatometry

A dilatometer is used to measure the coefficient of thermal expansion.[5][15]

- Principle: Dilatometry measures the change in a material's dimensions as a function of temperature.[5]
- Methodology:
 - A sample of **praseodymium** of known length is placed in the dilatometer furnace.
 - The temperature of the sample is increased at a controlled rate.
 - The change in the length of the sample is continuously measured by a sensitive displacement transducer.
 - The coefficient of linear thermal expansion is calculated from the slope of the length change versus temperature curve.

Experimental Protocol: Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the heat capacity of **praseodymium**.^{[14][16][17]}

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference in heat flow is proportional to the sample's heat capacity.^{[16][18]}
- Methodology:
 - A small, accurately weighed sample of **praseodymium** is placed in a sample pan, and an empty pan serves as the reference.
 - Both pans are heated at a constant rate in a controlled atmosphere.
 - The differential heat flow to the sample and reference is measured.
 - The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Chemical Properties of Praseodymium

Praseodymium is a reactive metal, particularly at elevated temperatures and in the presence of oxidizing agents.^{[6][11]}

Oxidation States and Reactivity

The most common and stable oxidation state for **praseodymium** is +3.^{[2][12]} However, +4 and, uniquely among the lanthanides, a +5 state are also known in certain compounds.^{[1][2][17][19][20]}

Table 4: Reactivity of **Praseodymium**

Reactant	Conditions	Products
Air	Slowly at room temp.	Green oxide layer (spalls off) [1][11]
Air	Burns readily at 150 °C	Praseodymium(III,IV) oxide (~Pr ₆ O ₁₁)[1]
Water	Slowly with cold water	Praseodymium(III) hydroxide (Pr(OH) ₃) + H ₂ [1][21]
Water	Quickly with hot water	Praseodymium(III) hydroxide (Pr(OH) ₃) + H ₂ [1][21]
Halogens (F ₂ , Cl ₂ , Br ₂ , I ₂)	---	Green trihalides (PrF ₃ , PrCl ₃ , PrBr ₃ , PrI ₃)[1][12][21]
Dilute Sulfuric Acid	Readily	Pr ³⁺ (aq) + SO ₄ ²⁻ (aq) + H ₂ [1] [13]
Dilute Hydrochloric Acid	Vigorously	Pr ³⁺ (aq) + Cl ⁻ (aq) + H ₂ [22]

Experimental Protocol: Determination of Reactivity with Air (Thermogravimetric Analysis - TGA)

- Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Oxidation results in a mass gain.
- Methodology:
 - A small sample of **praseodymium** is placed in the TGA furnace.
 - The sample is heated at a controlled rate in an air or oxygen atmosphere.
 - The mass of the sample is continuously monitored. The onset temperature of mass gain indicates the initiation of oxidation.

Experimental Protocol: Determination of Reactivity with Acids

- Principle: The reaction of a metal with an acid typically produces hydrogen gas and a metal salt. The rate of reaction can be determined by measuring the rate of hydrogen gas

evolution.[23][24][25]

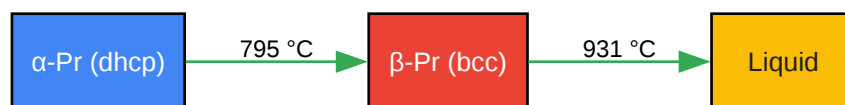
- Methodology:
 - A known mass of **praseodymium** is added to a specific concentration and volume of an acid (e.g., HCl, H₂SO₄) in a reaction flask.[24]
 - The volume of hydrogen gas produced over time is collected and measured using a gas syringe or by the displacement of water.[24]
 - The rate of reaction is determined from the volume of gas produced per unit time. The reaction products in the solution can be analyzed using techniques like spectroscopy to confirm the formation of Pr³⁺ ions.

Experimental Protocol: Determination of Oxidation States using X-ray Photoelectron Spectroscopy (XPS)

- Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By analyzing the binding energies of the core-level electrons (e.g., Pr 3d), the oxidation state of **praseodymium** can be determined.[26][27][28][29]
- Methodology:
 - A sample of the **praseodymium** compound is placed in an ultra-high vacuum chamber.
 - The sample is irradiated with a beam of X-rays.
 - The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured.
 - The binding energy of the electrons is calculated, and the resulting spectrum is analyzed. Different oxidation states of **praseodymium** will have characteristic shifts in their core-level binding energies.[28][30]

Visualizations

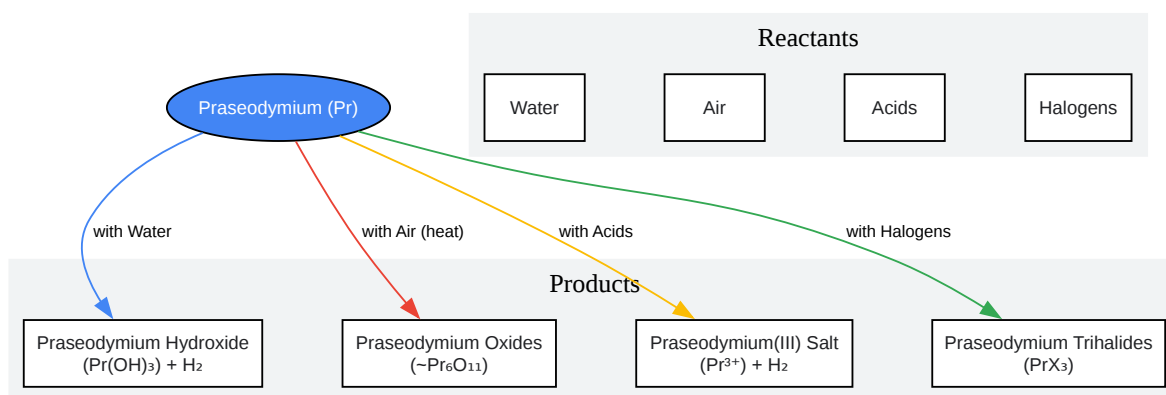
Phase Transitions of Praseodymium



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Caption: Phase transitions of elemental **praseodymium** with increasing temperature.

Chemical Reactivity of Praseodymium



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